molecular formula C12H20NOP B13973767 (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide

Cat. No.: B13973767
M. Wt: 225.27 g/mol
InChI Key: UTZNCDJMODHIOL-UHFFFAOYSA-N
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Description

The compound "(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide" is an organophosphorus derivative characterized by a substituted phenyl ring bearing amino, isopropyl, and methyl groups, coupled with a dimethylphosphine oxide functional group.

Properties

Molecular Formula

C12H20NOP

Molecular Weight

225.27 g/mol

IUPAC Name

4-dimethylphosphoryl-2-methyl-6-propan-2-ylaniline

InChI

InChI=1S/C12H20NOP/c1-8(2)11-7-10(15(4,5)14)6-9(3)12(11)13/h6-8H,13H2,1-5H3

InChI Key

UTZNCDJMODHIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)P(=O)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide typically involves the formation of a C–P bond between a substituted aniline derivative and a dimethylphosphine oxide moiety. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) on halogenated heterocycles are commonly employed. The synthetic routes often start from halogenated anilines or functionalized aromatic precursors, followed by phosphine oxide introduction and subsequent functional group modifications.

Key Synthetic Routes

Palladium-Catalyzed Cross-Coupling
  • Starting Materials: 2-iodoaniline derivatives and dimethylphosphine oxide
  • Catalyst: Palladium acetate (Pd(OAc)2)
  • Ligand: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
  • Base: N-ethyl-N,N-diisopropylamine or N,N-diisopropylethylamine
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: 100 °C for 6 hours under inert atmosphere
  • Yield: Approximately 67.3% after purification by recrystallization

Process Summary:
2-iodoaniline and dimethylphosphine oxide are combined with palladium acetate and Xantphos in DMF with a base. The mixture is heated to 100 °C under nitrogen for 6 hours. After completion, the reaction mixture is cooled, extracted, and purified to yield (2-aminophenyl)dimethylphosphine oxide, which can be further functionalized.

Nucleophilic Aromatic Substitution (SNAr)
  • Starting Materials: (2-Aminophenyl)dimethylphosphine oxide and halogenated pyrimidines (e.g., 2,4,5-trichloropyrimidine)
  • Base: Potassium carbonate (K2CO3)
  • Solvent: DMF
  • Conditions: 60–70 °C for 4–5 hours
  • Yield: 61% to 84.6% depending on conditions and substituents

Process Summary:
The amino group of (2-aminophenyl)dimethylphosphine oxide acts as a nucleophile to displace chlorine atoms on trichloropyrimidine derivatives in the presence of potassium carbonate in DMF. The reaction proceeds at moderate temperatures (60–70 °C) with stirring for several hours. The product is isolated by filtration, extraction, and chromatographic purification.

Alternative Bases and Additives
  • Use of tetra(n-butyl)ammonium hydrogensulfate as a phase transfer catalyst in combination with potassium carbonate enhances reaction rates and yields.
  • Use of N-ethyl-N,N-diisopropylamine (DIPEA) as a base in DMF at 16–70 °C for 16 hours yields around 68.4%.

Purification Techniques

  • Filtration and washing with ethyl acetate (EtOAc) and heptane mixtures to remove impurities.
  • Extraction with aqueous hydrochloric acid and subsequent basification with sodium hydroxide to precipitate the product.
  • Drying organic layers over sodium sulfate followed by concentration in vacuo.
  • Recrystallization from solvents such as ethyl acetate/petroleum ether or ethanol to obtain pure white or light brown solids.

Data Table Summarizing Key Preparation Conditions and Yields

Entry Starting Materials Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 2-Iodoaniline + Dimethylphosphine oxide Pd(OAc)2, Xantphos, DIPEA DMF 100 6 67.3 Pd-catalyzed cross-coupling
2 (2-Aminophenyl)dimethylphosphine oxide + 2,4,5-Trichloropyrimidine K2CO3 DMF 60 4 84.6 SNAr reaction
3 (2-Aminophenyl)dimethylphosphine oxide + 2,4,5-Trichloropyrimidine K2CO3 DMF 60 5 69.0 SNAr with longer reaction time
4 (2-Aminophenyl)dimethylphosphine oxide + 2,4,5-Trichloropyrimidine DIPEA DMF 16–70 16 68.4 SNAr with organic base
5 (2-Aminophenyl)dimethylphosphine oxide + 2,4-Dichloro-5-fluoropyrimidine K2CO3 DMF 70 Overnight 31.0 SNAr with fluoropyrimidine derivative

Research Findings and Perspectives

  • The phosphine oxide moiety in the compound serves as an effective hydrogen bond acceptor, which is valuable in kinase inhibitor design and other medicinal chemistry applications.
  • Introduction of the dimethylphosphine oxide group improves the pharmacokinetic properties (ADME) of molecules, making this compound a useful building block for drug discovery.
  • Pd-catalyzed C–P bond formation is a robust and scalable method, with optimized protocols allowing kilogram-scale synthesis under flow conditions.
  • The SNAr approach on halogenated heterocycles offers a complementary route to functionalized derivatives, allowing structural diversity through substitution patterns on the pyrimidine ring.
  • Purification methods involving acid-base extraction and recrystallization are critical to obtaining high-purity products suitable for further synthetic transformations or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), a structurally distinct antitumor agent. While DF 203 and "(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide" share a phenylamine backbone, their functional groups and biological roles differ significantly. Below is a comparative analysis based on available evidence and inferred structural properties:

Table 1: Key Structural and Functional Comparisons

Property (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)
Core Structure Phosphine oxide-substituted phenyl ring Benzothiazole-fused phenyl ring
Substituents Amino, isopropyl, methyl Amino, methyl
Biological Activity Not reported in evidence Potent antitumor activity via CYP1A1 metabolism
Metabolic Pathway Unknown CYP1A1-mediated 6-hydroxylation
Selectivity Mechanism Unclear Induced CYP1A1 expression in sensitive cell lines
Inhibitors/Modulators Not studied α-Naphthoflavone, 6-OH 203 metabolite

Key Findings from Evidence

Metabolic Activation : DF 203 requires CYP1A1 for metabolic activation, forming the inactive 6-OH 203 metabolite. This pathway is absent in resistant cell lines (e.g., MCF-7/ADR), highlighting CYP1A1 as a critical determinant of its antitumor selectivity .

Structural Specificity : The benzothiazole moiety in DF 203 is essential for its bioactivity, whereas phosphine oxide derivatives like the target compound may exhibit divergent reactivity due to phosphorus’s electron-donating properties.

Limitations of Comparison

  • Differences in functional groups (benzothiazole vs. phosphine oxide) likely result in distinct pharmacokinetic and pharmacodynamic profiles.

Biological Activity

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the available research findings, including in vitro studies, and highlights the compound's biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a dimethylphosphine oxide moiety attached to an aromatic ring with amino and isopropyl substituents. The presence of these functional groups is believed to influence its biological interactions.

Biological Activity Overview

Research into the biological activity of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide primarily focuses on its cytotoxic effects and antibacterial properties.

Cytotoxicity

In vitro studies have demonstrated that various phosphine oxide derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against different cell lines such as A549 (lung cancer), HL-60 (leukemia), and NIH/3T3 (fibroblast) cells. The following table summarizes some findings related to cytotoxicity:

CompoundCell LineIC50 (µM)
9aHL-6012.26 ± 1.02
8aA549>30
9cNIH/3T325.03 ± 2.07

These results indicate that while some derivatives show promising activity, others may require further modification to enhance their efficacy .

Antibacterial Activity

The antibacterial properties of phosphine oxides have also been investigated. Compounds similar to (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide demonstrated activity against Gram-positive bacteria. The following table outlines antibacterial activity based on IC50 values:

CompoundBacteriaIC50 (µM)
9aB. subtilis3–4
9cE. coli>30

These findings suggest that modifications to the phosphine oxide structure can lead to varying levels of antibacterial effectiveness, with certain derivatives showing notable activity against specific bacterial strains .

The precise mechanism by which (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or disrupt bacterial cell wall synthesis, similar to other phosphine oxide derivatives.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of several phosphine oxides on HL-60 cells, revealing that compound 9a exhibited the highest cytotoxicity with an IC50 value of 12.26 µM, indicating its potential as a lead compound for further development .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of dimethylphosphine oxides, where compound 9a was found to be effective against B. subtilis with an IC50 value in the range of 3–4 µM, suggesting its application in treating bacterial infections .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide?

Answer:
Synthesis typically involves Pd-catalyzed coupling reactions to introduce the dimethylphosphine oxide group to the aromatic scaffold. For characterization:

  • Raman spectroscopy and far-infrared (IR) spectroscopy are critical for analyzing torsional dynamics and confirming bond vibrations, particularly for the phosphine oxide moiety .
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ³¹P) is essential for verifying regiochemistry and substituent positions. Ensure deuterated solvents are used to minimize interference .
  • High-Performance Liquid Chromatography (HPLC) with chiral columns can assess enantiomeric purity if stereogenic centers are present .

Basic: How does the dimethylphosphine oxide group influence molecular interactions in drug design?

Answer:
The phosphine oxide group acts as a hydrogen-bond acceptor, enhancing binding affinity to target proteins (e.g., kinases) without undergoing redox reactions like carbonyl groups. This improves metabolic stability and solubility, as seen in brigatinib’s selective ALK inhibition . Key steps:

In vitro assays : Compare binding kinetics of phosphine oxide-containing analogs vs. sulfone/carbonyl analogs.

Solubility studies : Measure logP and pH-dependent solubility to validate Biopharmaceutics Classification System (BCS) categorization .

Advanced: How do torsional dynamics of the dimethylphosphine oxide group affect conformational stability?

Answer:
Torsional modes of dimethylphosphine derivatives are analyzed via Raman spectroscopy (190–177 cm⁻¹ for A'' torsions) and far-IR spectroscopy (169.9–166.1 cm⁻¹ for A' torsions). Assignments require:

Potential constant calculations : Use observed transitions (e.g., 338 cm⁻¹ for 2-quantum A' torsion) to derive coefficients like V₃ (torsional barrier) .

Energy-level modeling : Construct diagrams to predict thermally accessible conformers under experimental conditions .

Advanced: What strategies enable enantioselective synthesis of P-stereogenic phosphine oxides?

Answer:
Enantiomeric enrichment requires:

Chiral auxiliaries : Temporarily introduce stereochemical control during phosphorylation.

Asymmetric catalysis : Use Pd or Rh complexes with chiral ligands to direct P-center stereochemistry .

HPLC validation : Confirm enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose-based) .

Advanced: How should researchers resolve contradictions in spectroscopic or pharmacological data?

Answer:
Adopt iterative analysis frameworks:

Replicate experiments : Confirm reproducibility under identical conditions (e.g., humidity control for hygroscopic phosphine oxides) .

Cross-validate methods : Compare Raman, IR, and computational data (DFT) to identify systematic errors .

Contextualize findings : Reconcile discrepancies using mechanistic insights (e.g., phosphine oxide’s inertness vs. redox-active groups) .

Basic: What analytical techniques ensure purity and structural integrity of phosphine oxide derivatives?

Answer:

  • Mass spectrometry (HRMS) : Confirm molecular weight and detect trace impurities.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, critical for materials science applications .

Advanced: How do hydrogen-bonding properties of phosphine oxides impact solubility and formulation?

Answer:

  • Solubility profiling : Measure solubility across pH 1–7 to align with BCS class 1 criteria (high solubility/permeability) .
  • Co-crystal engineering : Combine with carboxylic acids to enhance bioavailability via hydrogen-bond networks .

Advanced: What cross-disciplinary applications exist for arylphosphine oxide derivatives?

Answer:

  • Medicinal chemistry : Optimize kinase inhibitors by replacing sulfones with phosphine oxides for improved metabolic stability .
  • Materials science : Leverage thermal stability (e.g., TGA data showing decomposition >250°C) for high-temperature polymers .

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